molecular formula C17H18N2O3 B7473910 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one

4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one

Cat. No. B7473910
M. Wt: 298.34 g/mol
InChI Key: SPEJEKMKCQNVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. It is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress, which is implicated in a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one is its versatility in terms of its potential applications in drug discovery and development. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research related to 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one. One area of interest is the development of more potent analogs that can be used in the treatment of cancer and other diseases. Additionally, there is interest in investigating the role of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one in the regulation of autophagy, a cellular process that is involved in the degradation of damaged or unwanted cellular components. Finally, there is interest in investigating the potential of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one as a tool for studying the role of topoisomerase II and COX-2 in disease processes.

Synthesis Methods

The synthesis of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one involves the reaction of 3-ethoxynaphthalene-2-carbonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography or recrystallization.

Scientific Research Applications

4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown potential as an anti-inflammatory agent and has been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(3-ethoxynaphthalene-2-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-22-15-10-13-6-4-3-5-12(13)9-14(15)17(21)19-8-7-18-16(20)11-19/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEJEKMKCQNVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1C(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.